N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
Description
N-{1-[(2-Fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core substituted with a 2-fluorophenylamino group and a phenylketone moiety. The molecule’s design aligns with known pharmacophores for enzyme inhibition, particularly in antifungal agents, as seen in structurally related thiophene carboxamides .
Properties
Molecular Formula |
C19H15FN2O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24) |
InChI Key |
IBCMMGAEVGKTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated aromatic compounds.
Scientific Research Applications
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby altering cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Thiophene-2-Carboxamide Backbone
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure: Features a nitro-substituted phenyl group instead of the fluorophenylamino-ketone moiety.
- Crystallographic Data :
N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c, )
- Structure : Substituted with a pyrazole ring and fluorophenethyl group.
- Activity : Antifungal EC₅₀ against Rhizoctonia solani: 11.6 μmol/L , superior to thifluzamide (a commercial fungicide). Molecular docking shows strong interactions with succinate dehydrogenase (SDH), a key target in fungal respiration .
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide ()
- Structure : Benzo[b]thiophene derivative with tetrazole and alkoxy substituents.
- Use: Listed in customs tariffs, suggesting industrial or agrochemical relevance. No activity data provided .
Thiophene-2-Carboxamides with Pyrazole Moieties ()
Key Compounds :
Compound Substituent Target Fungus EC₅₀ (μmol/L) 7c 4-Fluorophenethyl R. solani 11.6 7j 2-Fluorophenyl Fusarium graminearum 28.9 7h 4-Chlorophenyl Botrytis cinerea 21.3 - Mechanism : High activity correlates with SDH inhibition via hydrogen bonding and hydrophobic interactions (e.g., with Trp173 and Tyr58 in SDH) .
Thifluzamide (Commercial Fungicide)
Contrasts with Non-Antifungal Analogues
- Opioid-like Compounds ():
- Examples: N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (probable fentanyl analog).
- Key Difference : While structurally distinct, these highlight that fluorophenyl and carboxamide groups are versatile in drug design but confer divergent biological activities (antifungal vs. CNS effects) .
Data Tables
Table 1: Crystallographic Comparison of Thiophene Carboxamides
| Compound | Dihedral Angle (Thiophene-Benzene) | Key Interactions |
|---|---|---|
| N-(2-Nitrophenyl)thiophene-2-carboxamide | 13.53° (A), 8.50° (B) | C–H⋯O/S weak interactions |
| N-(2-Nitrophenyl)furan-2-carboxamide | 9.71° | Similar weak interactions |
Table 2: Antifungal Activity of Selected Analogues
| Compound | Target Fungus | EC₅₀ (μmol/L) | Mechanism (SDH Interaction) |
|---|---|---|---|
| 7c | R. solani | 11.6 | Strong H-bonding with Trp173 |
| 7j | F. graminearum | 28.9 | Moderate hydrophobic binding |
| Thifluzamide | B. cinerea | ~20.0 | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
